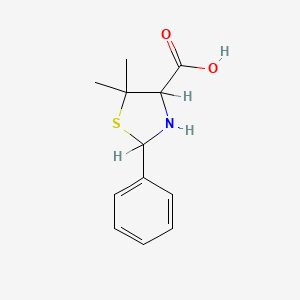

5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid

Description

5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound belonging to the thiazolidinecarboxylic acid family. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Properties

IUPAC Name |

5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-12(2)9(11(14)15)13-10(16-12)8-6-4-3-5-7-8/h3-7,9-10,13H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDQTBBSEWXLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C2=CC=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60972052 | |

| Record name | 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56614-75-6 | |

| Record name | 4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056614756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2-phenylthiazolidine-4-carboxylic acid with dimethyl sulfate under basic conditions in an aqueous medium. The reaction temperature is maintained around 50–60°C to optimize yield and selectivity. Following the reaction, the product is purified through recrystallization to obtain a high-purity compound.

An alternative approach involves the condensation of L-cysteine with benzaldehyde or substituted benzaldehydes in ethanol-water mixtures, yielding 2-aryl-thiazolidine-4-carboxylic acids. This is followed by acetylation using acetic anhydride in aqueous sodium carbonate solution to obtain N-acetyl derivatives, which are closely related to the target compound.

Industrial Production Methods

Industrial synthesis employs continuous flow reactors to scale up production efficiently. This method provides enhanced control over reaction parameters such as temperature, mixing, and residence time, resulting in consistent product quality and higher purity. The process also explores green chemistry principles, including solvent-free reactions and recyclable catalysts, to reduce environmental impact.

A patented process describes a single-stage synthesis involving mixing 1,3-thiazolidin-4-carboxylic acid with carboxylic acid derivatives (e.g., acetic anhydride) in the presence of polar solvents like ethanol. The reaction is performed at temperatures between 20°C and 120°C, preferably 40–85°C, with stirring in an orbital system. After reflux and cooling, the solid product is recovered by vacuum filtration and washed with cold ethanol, followed by vacuum drying to yield a mixture of N-acyl-1,3-thiazolidin-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium carboxylate.

Reaction Parameters and Optimization

| Parameter | Conditions | Notes |

|---|---|---|

| Reaction temperature | 50–60°C (lab scale), 20–120°C (industrial) | Optimal range 40–85°C for industrial scale |

| Solvent | Aqueous medium, ethanol, ethanol-water mixture | Ethanol preferred for polar solvent effect |

| Base | Basic conditions (e.g., aqueous Na2CO3) | Facilitates methylation or acetylation |

| Acylating agent | Dimethyl sulfate, acetic anhydride | Used for methylation or acetylation |

| Stirring | Orbital stirring preferred industrially | Ensures uniform mixing |

| Reaction time | 1–24 hours | Longer times for complete conversion |

| Product isolation | Recrystallization, vacuum filtration | Purification step |

Detailed Research Findings

Laboratory Synthesis and Characterization

- The condensation of L-cysteine with benzaldehyde derivatives in ethanol-water yields 2-aryl-thiazolidine-4-carboxylic acids with yields between 63–95%.

- Subsequent acetylation with acetic anhydride in a 6% aqueous sodium carbonate solution at low temperatures (ice bath) yields N-acetyl derivatives in 70–80% yields.

- The products often exist as mixtures of diastereomers (cis and trans), with ratios influenced by solvent polarity and reaction conditions.

- Characterization by 1H NMR, melting point, and recrystallization confirms structure and purity.

Industrial Scale Synthesis Examples

- The process involves initial stirring at room temperature followed by reflux, cooling, vacuum filtration, washing with cold ethanol, and vacuum drying.

- The mixture obtained shows high purity suitable for industrial applications.

Chemical Reactions Analysis

- The compound can undergo oxidation (e.g., with hydrogen peroxide) to form sulfoxides or sulfones.

- Reduction reactions (e.g., with lithium aluminum hydride) yield thiazolidine derivatives.

- Substitution reactions with nucleophiles (halides, amines, alcohols) are feasible under acidic or basic conditions.

Summary Table of Preparation Methods

| Method Type | Starting Materials | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Methylation | 2-phenylthiazolidine-4-carboxylic acid | Dimethyl sulfate | Aqueous medium | 50–60°C | Moderate | Requires basic conditions |

| Condensation & Acetylation | L-cysteine + benzaldehyde derivatives | Acetic anhydride | Ethanol-water | RT to reflux | 63–95 | Produces diastereomeric mixtures |

| Industrial single-stage synthesis | 1,3-thiazolidin-4-carboxylic acid + acid derivatives | Acetic anhydride | Ethanol | 20–120°C (opt 40–85°C) | High | Continuous flow reactors, green chemistry |

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield thiazolidine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

Substitution: Various nucleophiles such as halides, amines, and alcohols; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiazolidine derivatives

Substitution: Functionalized phenyl derivatives

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: CHNOS

Molecular Weight: 237.32 g/mol

CAS Number: 56614-75-6

The compound features a thiazolidine ring structure with a carboxylic acid functional group, contributing to its unique reactivity and biological activity. Its structure allows it to act as a building block for more complex molecules.

Chemistry

5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid serves as a crucial building block in the synthesis of various heterocyclic compounds. It is utilized in:

- Synthesis of Thiazolidine Derivatives: The compound can undergo oxidation and reduction reactions to yield various derivatives that are significant in medicinal chemistry.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | HO, KMnO | Sulfoxides, sulfones |

| Reduction | LiAlH | Thiazolidine derivatives |

Biology

In biological research, this compound has been investigated for its potential roles as an enzyme inhibitor and its involvement in metabolic pathways. Notably:

- Anticancer Activity: Preclinical studies suggest that it exhibits anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.

| Study Focus | Findings |

|---|---|

| Anticancer Studies | Inhibition of cell proliferation in specific cancer lines |

| Antimicrobial Activity | Effective against various bacterial strains |

Medicine

The compound has shown promise in the pharmaceutical field due to its diverse biological activities:

- Antimicrobial and Anti-inflammatory Properties: Research indicates that it can reduce inflammation and combat microbial infections.

| Application | Potential Benefits |

|---|---|

| Drug Development | Candidate for developing new antimicrobial agents |

| Therapeutic Use | Potential treatment for inflammatory diseases |

Industry

In industrial applications, this compound is utilized in the production of:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.

- Agrochemicals: Its unique properties make it suitable for developing agricultural chemicals.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against Staphylococcus aureus. The study found that it inhibited bacterial growth with a minimum inhibitory concentration (MIC) of 25 µg/mL, highlighting its potential use in treating infections.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

- 5,5-Dimethyl-2-phenyl-1,3-thiazolane-4-carboxylic acid

- 5,5-Dimethyl-2-phenylthiazolidine-4-carboxylic acid

- 1,3-Thiazolidin-4-one derivatives

Uniqueness

5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid stands out due to its unique combination of a thiazolidine ring with a phenyl group and carboxylic acid functionality. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via condensation of aldehyde derivatives (e.g., 3-formyl-indole-2-carboxylic acid) with thiazolidinone precursors in acetic acid under reflux, typically with sodium acetate as a catalyst. For example, refluxing for 2.5–5 hours at 100–110°C followed by recrystallization from acetic acid or DMF/acetic acid mixtures yields crystalline products .

- Key Variables : Reaction time, temperature, and stoichiometry of sodium acetate significantly affect purity and yield. Extended reflux (>3 hours) may reduce by-product formation but risks decomposition of acid-sensitive groups .

Q. How can researchers characterize the stereochemical configuration of this compound derivatives?

- Analytical Techniques : Use chiral HPLC or NMR spectroscopy with chiral shift reagents to resolve enantiomers. X-ray crystallography is recommended for absolute configuration determination, as seen in structurally similar thiazolidine derivatives .

- Data Interpretation : Compare observed optical rotations and spectral data (e.g., H NMR coupling constants) with literature values for known stereoisomers .

Q. What are the recommended storage conditions to ensure compound stability?

- Stability Protocol : Store at –20°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the thiazolidine ring. Avoid prolonged exposure to light, as UV radiation can induce ring-opening reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- SAR Insights : Modifications at the phenyl ring (e.g., electron-withdrawing groups at the para position) improve enzyme inhibitory activity. For instance, acetylation of the 4-aminophenyl substituent in analogs like (2RS,4R)-2-(4-acetylamino-phenyl)-thiazolidine-4-carboxylic acid enhances binding to target proteins .

- Methodology : Synthesize derivatives with systematic substitutions (e.g., halogens, methyl groups) and evaluate using in vitro assays (e.g., IC determination against proteases or kinases) .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of thiazolidine-4-carboxylic acid derivatives?

- In Silico Tools : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like PPAR-γ or HDACs. ADMET predictors (e.g., SwissADME) assess logP, solubility, and metabolic stability. For example, analogs with lower logP values (<3) show improved oral bioavailability .

- Validation : Cross-validate predictions with in vivo pharmacokinetic studies in rodent models .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Case Analysis : If one study reports potent antimicrobial activity while another shows no effect, assess variables like bacterial strain specificity, compound purity (>95% by HPLC), and assay conditions (e.g., broth microdilution vs. agar diffusion) .

- Reproducibility : Replicate experiments using standardized protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin for antibacterial assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.